5-Hydroxymethyl-N,N-dimethyltryptamine

概要

説明

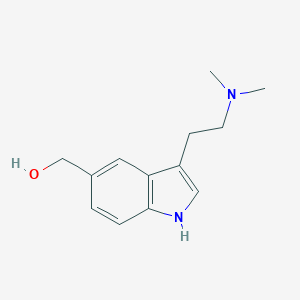

5-Hydroxymethyl-N,N-dimethyltryptamine is a chemical compound belonging to the tryptamine class. It is structurally similar to N,N-dimethyltryptamine, a well-known psychedelic compound. The molecular formula of this compound is C13H18N2O, and it has a molecular weight of 218.29 g/mol

準備方法

The synthesis of 5-Hydroxymethyl-N,N-dimethyltryptamine involves several steps. One common synthetic route starts with the precursor 3-(2-dimethylaminoethyl)indole, which undergoes a series of reactions to introduce the hydroxymethyl group at the 5-position of the indole ring The reaction conditions typically involve the use of reagents such as formaldehyde and a reducing agent like sodium borohydride

化学反応の分析

5-Hydroxymethyl-N,N-dimethyltryptamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can lead to the formation of a carboxylic acid derivative .

科学的研究の応用

Pharmacological Profile

5-HM-DMT is a derivative of N,N-dimethyltryptamine (DMT), which is known for its psychoactive effects. The compound primarily interacts with serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. Research indicates that compounds like 5-HM-DMT may exhibit properties that can lead to significant changes in mental health outcomes.

Key Pharmacological Actions:

- Agonist Activity: 5-HM-DMT acts as an agonist at serotonin receptors, influencing neurotransmission pathways.

- Neuroendocrine Effects: It may stimulate neuroendocrine functions, which could play a role in mood regulation and stress response.

- Anti-inflammatory Properties: Observational studies suggest that 5-HM-DMT could have anti-inflammatory effects, potentially contributing to its therapeutic efficacy in mental health disorders.

Mental Health Disorders

Research has shown that psychedelics, including derivatives of DMT, can lead to rapid and sustained reductions in symptoms of depression and anxiety. Clinical studies involving similar compounds indicate that single exposures can induce profound therapeutic experiences, often referred to as "peak" experiences, which are believed to be crucial for their efficacy.

Case Studies:

- Depression: A study highlighted the use of 5-MeO-DMT (a closely related compound) showing promising results in reducing depressive symptoms rapidly after administration .

- Anxiety Disorders: Observational data suggest that psychedelics can alleviate anxiety symptoms, with mechanisms potentially involving neuroplasticity and alterations in emotional processing pathways .

Post-Traumatic Stress Disorder (PTSD)

Emerging evidence suggests that psychedelics may be effective in treating PTSD. The rapid onset of effects and the profound psychological experiences induced by compounds like 5-HM-DMT could facilitate therapeutic breakthroughs in patients resistant to conventional treatments.

Research Insights:

- Clinical trials are underway to explore the safety and efficacy of DMT-related compounds in PTSD treatment protocols .

Neurodegenerative Disorders

Preliminary findings indicate potential applications for 5-HM-DMT in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's neuroprotective properties may provide avenues for future research into disease-modifying therapies.

Potential Mechanisms:

- Neuroprotection: Activation of serotonin receptors has been associated with neuroprotective effects against oxidative stress and inflammation, both critical factors in neurodegeneration .

Comparative Data Table

作用機序

The mechanism of action of 5-Hydroxymethyl-N,N-dimethyltryptamine involves its interaction with serotonin receptors in the brain. It acts as a non-selective agonist at most or all of the serotonin receptors, including the 5-HT1A and 5-HT2A receptors . By binding to these receptors, it modulates the release of neurotransmitters and affects various signaling pathways involved in mood regulation, perception, and cognition . The exact molecular targets and pathways involved are still under investigation, but its effects on the serotonin system are well-documented .

類似化合物との比較

5-Hydroxymethyl-N,N-dimethyltryptamine is structurally similar to other tryptamine derivatives, such as N,N-dimethyltryptamine and 5-methoxy-N,N-dimethyltryptamine . These compounds share a common indole ring structure but differ in their functional groups, which can significantly affect their pharmacological properties. For example, 5-methoxy-N,N-dimethyltryptamine is known for its potent hallucinogenic effects and its therapeutic potential for anxiety and depression . The hydroxymethyl group in this compound may confer unique properties, making it a valuable compound for research and potential therapeutic applications .

生物活性

5-Hydroxymethyl-N,N-dimethyltryptamine (5-HO-DMT), also known as bufotenin, is a naturally occurring tryptamine derivative that has garnered attention for its potential biological activities and therapeutic applications. This article reviews the current understanding of its biological activity, receptor interactions, pharmacological effects, and implications for mental health treatment.

Chemical Structure and Properties

5-HO-DMT is structurally related to serotonin and other tryptamines, characterized by the presence of a hydroxymethyl group at the 5-position of the indole ring. This modification influences its pharmacokinetic properties and receptor binding affinities.

Receptor Interactions

5-HO-DMT primarily interacts with serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. The following table summarizes its receptor affinities and associated biological effects:

| Receptor | Affinity (K_i, nM) | Action | Signaling Pathway(s) | Downstream Effects |

|---|---|---|---|---|

| 5-HT1A | 1.9 - 3 | Agonist | G_i/G_o | Anxiolytic effects, modulation of mood and cognition |

| 5-HT2A | 12 - 20 | Agonist | G_q | Hallucinogenic effects, neuroplasticity, potential antidepressant activity |

| Sigma-1 | K_d ~15 µM | Agonist | BDNF and EGF signaling | Neuroprotection, modulation of pain perception |

| TAAR1 | Unknown | Agonist | G_s | Dopamine efflux modulation |

These interactions suggest that 5-HO-DMT may play a role in modulating mood disorders and cognitive functions through its action on serotonergic pathways.

Pharmacological Effects

Research indicates that 5-HO-DMT exhibits various pharmacological effects:

- Psychoactive Properties : Similar to other psychedelics, 5-HO-DMT produces alterations in perception, mood, and cognition. Users often report experiences of ego dissolution and profound emotional insights.

- Therapeutic Potential : Observational studies have shown that 5-HO-DMT may lead to rapid reductions in symptoms of depression and anxiety. Its short duration of action may make it suitable for therapeutic settings where quick relief is desired .

- Neuroendocrine Effects : The compound has been shown to stimulate neuroendocrine functions, potentially influencing stress response systems .

The mechanisms through which 5-HO-DMT exerts its effects are still being elucidated. Key proposed mechanisms include:

特性

IUPAC Name |

[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-15(2)6-5-11-8-14-13-4-3-10(9-16)7-12(11)13/h3-4,7-8,14,16H,5-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QISRIZCNFDUGMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CNC2=C1C=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40437533 | |

| Record name | 5-Hydroxymethyl-N,N-dimethyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334981-08-7 | |

| Record name | 5-Hydroxymethyl-N,N-dimethyltryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0334981087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxymethyl-N,N-dimethyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-HYDROXYMETHYL-N,N-DIMETHYLTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R9ZF5AV6Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。